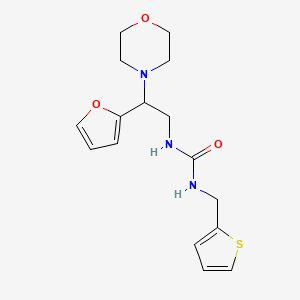
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by its unique structural components, including furan, morpholine, and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This structure suggests a potential for interaction with various biological targets due to the presence of heterocyclic rings, which are often associated with pharmacological activity.
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors such as furan derivatives and morpholine. The synthetic pathway may include:
- Formation of 2-(Furan-2-yl)-2-morpholinoethanamine through the reaction of furan-2-carbaldehyde with morpholine.
- Reaction of the intermediate with thiophene-2-carbonyl isocyanate to yield the final product.
Purification techniques like recrystallization or chromatography are essential to ensure high yield and purity of the final compound .
Antidiabetic Potential
Recent studies have indicated that compounds similar to this compound may exhibit inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism. Inhibitors of this enzyme can be beneficial in managing type 2 diabetes by reducing postprandial blood glucose levels .
Anticancer Activity
Research has shown that structurally related compounds possess anticancer properties. For instance, derivatives containing furan and thiophene rings have been evaluated for their ability to inhibit cancer cell proliferation in various in vitro assays. These compounds demonstrated moderate antiproliferative activity against human cancer cell lines, suggesting a potential therapeutic application in oncology .
While specific mechanisms for this compound have not been extensively documented, it is hypothesized that its biological activity may involve:
- Enzyme Inhibition: Interaction with key enzymes involved in metabolic pathways.
- Cellular Signaling Modulation: Alteration of signaling pathways that regulate cell growth and apoptosis.
Experimental assays are required to elucidate these mechanisms further.
Case Studies and Experimental Findings
A comparative analysis of similar compounds reveals insights into their biological activities:
These findings suggest that modifications to the core structure can enhance biological activity, emphasizing the importance of structure-activity relationships in drug design.
Future Directions
The exploration of this compound's biological activity is promising. Future research should focus on:
- In Vivo Studies: Assessing the pharmacokinetics and bioavailability of the compound.
- Mechanistic Studies: Detailed investigations into its interaction with biological targets.
- Derivative Synthesis: Developing analogs with improved efficacy and specificity.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c20-16(17-11-13-3-2-10-23-13)18-12-14(15-4-1-7-22-15)19-5-8-21-9-6-19/h1-4,7,10,14H,5-6,8-9,11-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOESYBIHEVVOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














